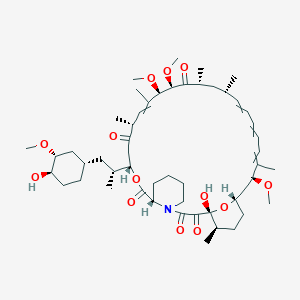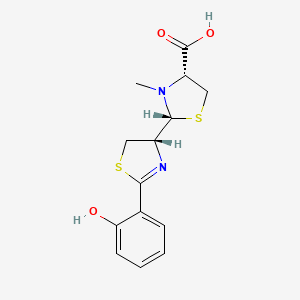
Pyochelin
Overview
Description
Pyochelin is a siderophore produced by Pseudomonas aeruginosa and Burkholderia cepacia. It is involved in iron transport and acquisition, playing a crucial role in the microbial metabolism and virulence of these bacteria. The compound is characterized by its hydroxyphenylthiazolinylthiazolidine structure.
Synthesis Analysis
A significantly improved stereocontrolled synthesis of this compound has been described, highlighting a key molecule preparation process involving the reduction of 2′-(2-hydroxyphenyl)-2′-thiazoline-4′-(N-methoxy, N-methyl) carboxamide with lithium aluminium hydride, followed by coupling with (R)-N-methylcysteine, reducing epimerization at the C-4′ center (Zamri & Abdallah, 2000). Additionally, fluorescent probes based on the this compound siderophore scaffold have been synthesized for biological studies, showing increased fluorescence in aqueous media in the presence of iron(III) (Noël et al., 2011).
Scientific Research Applications
Iron Chelation and Growth Promotion in Bacteria : Pyochelin is identified as an iron-chelating growth promoter for Pseudomonas aeruginosa, a bacterium of clinical significance. It solubilizes ferric iron and is presumed to be biosynthesized from salicylic acid and cysteine (Cox et al., 1981).
Synthetic Production and Biological Activity : Research has succeeded in the synthesis of this compound, replicating its natural production in bacteria. The synthetic version shows identical properties to the natural this compound in promoting bacterial growth and mediating iron transport (Ankenbauer et al., 1988).
Development of Fluorescent Probes : this compound has been used as a scaffold to create fluorescent probes that increase their fluorescence in aqueous mediums in the presence of iron(III) and can be transported into bacterial cells (Noël et al., 2011).
Structural Analysis : The crystal structure of the this compound outer membrane receptor FptA bound to iron-Pyochelin isolated from Pseudomonas aeruginosa has been determined, providing insights into its molecular interactions and transport mechanisms (Cobessi et al., 2005).
Iron Uptake in Bacteria : Studies on the uptake of iron with ferrithis compound by Pseudomonas aeruginosa demonstrate the complex interactions and processes involved in bacterial iron acquisition (Cox, 1980).
Conjugation with Antibiotics : this compound has been conjugated with fluoroquinolones, showing potential for antibiotic vectorization in a Trojan horse prodrug strategy, although with varied effectiveness (Noël et al., 2011).
Investigation of Siderophore Pathways : Research on the siderophore this compound iron uptake pathway in Pseudomonas aeruginosa provides a deeper understanding of its role in bacterial iron acquisition and its specificity for various metals (Braud et al., 2009).
Study of Stereoinversion in Bacteria : Investigations into the production of enantio-pyochelin, the optical antipode of this compound, by Pseudomonas fluorescens CHA0, offer insights into the stereochemical aspects of siderophore biosynthesis (Youard et al., 2007).
Fluorescent Probe for Siderophore Interactions : The use of terbium as a fluorescent probe for studying this compound interactions with its transporter FptA in Pseudomonas aeruginosa demonstrates innovative approaches in analyzing siderophore pathways (Yang et al., 2011).
Exploration of Siderophore Stereoisomers : Research on the stereoisomers of this compound, specifically in Pseudomonas aeruginosa, provides valuable data on the molecular diversity and functionality of this siderophore (Schlegel et al., 2004).
Mechanism of Action
Target of Action
Pyochelin, also known as this compound I, is a siderophore produced by Pseudomonas aeruginosa, a common Gram-negative bacterium . The primary targets of this compound are metal ions, specifically iron (Fe^3+), but it can also chelate other metals such as zinc (Zn^2+), nickel (Ni^2+), and cobalt (Co^2+) . These metal ions are essential for various biological processes within the bacterial cells .
Mode of Action
This compound interacts with its targets by chelating or binding to them, facilitating their uptake into the bacterial cells . It has a moderate but significantly higher affinity for Fe^3+ than previously reported . This compound also strongly chelates divalent metals such as Zn^2+ and Cu^2+, forming predominantly 1:2 (M^2+/Pyochelin) complexes . The formation of the ferric this compound complexes proceeds through a dissociative ligand interchange mechanism involving two protonated species of this compound and the Fe(OH)^2+ species of Fe^3+ .
Biochemical Pathways
This compound affects the iron absorption pathways in Pseudomonas aeruginosa. It shares inner membrane transporters such as FptX, PchHI, and FepBCDG with another molecule, Pseudomonas Quinolone Signal (PQS), to mediate iron uptake . . Furthermore, PQS and this compound-mediated signaling operate to a large extent via these inner membrane transporters .
Pharmacokinetics
It is known that this compound facilitates the absorption of iron and other metal ions into bacterial cells
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the regulation of metal ion homeostasis within the bacterial cells . By chelating metal ions and facilitating their uptake, this compound plays a crucial role in ensuring the availability of these essential ions for various biological processes . Moreover, this compound can cause cell death by enhancing the production of intracellular reactive oxygen species (ROS) over time .
Action Environment
Environmental factors can influence the production and action of this compound. For instance, the synthesis of this compound is regulated by quorum sensing (QS), a process that allows bacteria to coordinate their behavior based on population density . Additionally, environmental factors can affect the production of this compound
Future Directions
properties
IUPAC Name |
(2R,4R)-2-[(4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-16-10(14(18)19)7-21-13(16)9-6-20-12(15-9)8-4-2-3-5-11(8)17/h2-5,9-10,13,17H,6-7H2,1H3,(H,18,19)/t9-,10+,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBZAGXTZXPYND-GBIKHYSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CSC1C2CSC(=N2)C3=CC=CC=C3O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](CS[C@@H]1[C@H]2CSC(=N2)C3=CC=CC=C3O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318690 | |
| Record name | Pyochelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79236-62-7, 69772-54-9 | |
| Record name | Pyochelin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79236-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyochelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069772549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyochelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




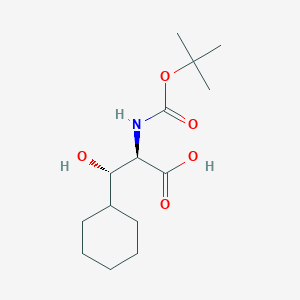
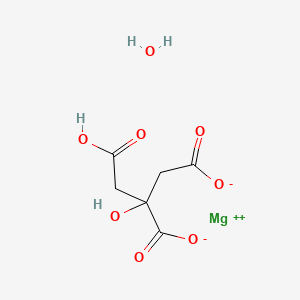
![endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride](/img/structure/B1142047.png)
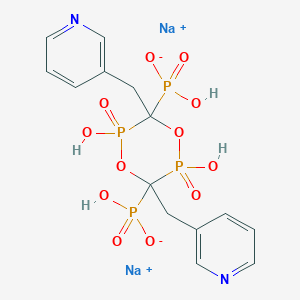
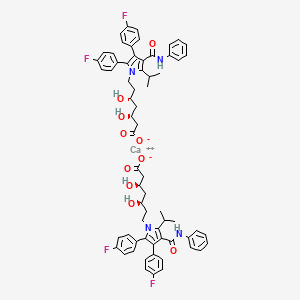
![tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate](/img/structure/B1142053.png)
